molecular formula C16H14FN3O B6345730 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354939-36-8

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345730
CAS No.: 1354939-36-8
M. Wt: 283.30 g/mol
InChI Key: RXECKCXKKZMTCM-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that contains an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzylamine with benzaldehyde to form an imine intermediate, which is then cyclized with glycine to yield the desired imidazolone compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can convert the imidazolone ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone N-oxides, while substitution reactions can produce various substituted imidazolones .

Scientific Research Applications

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

Properties

IUPAC Name

2-amino-4-[(2-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-9-5-4-6-11(13)10-16(12-7-2-1-3-8-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXECKCXKKZMTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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